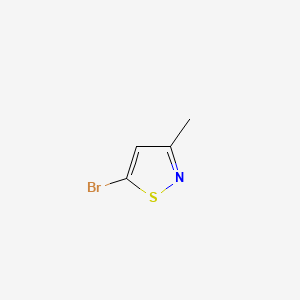

5-Bromo-3-methylisothiazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-methyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-2-4(5)7-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVSPKKXQGNHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344988 | |

| Record name | 5-Bromo-3-methylisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20493-60-1 | |

| Record name | 5-Bromo-3-methylisothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20493-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-methylisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-methyl-isothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-methylisothiazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Bromo-3-methylisothiazole, a key intermediate in the synthesis of various pharmaceutical compounds. This document consolidates essential data, experimental context, and structural information to support research and development activities.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. It is typically a colorless to pale yellow or brown oil/liquid.[1] It is known to be soluble in organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄BrNS | [1][2][3] |

| Molecular Weight | 178.05 g/mol | [2][3][4][5] |

| Boiling Point | 72 °C at 13 Torr | [5] |

| Density | 1.702 g/cm³ | [5] |

| Physical State | Liquid / Oil | [4] |

| Appearance | Colorless to pale yellow, brown | [1] |

| Solubility | Soluble in organic solvents | [1] |

Structural Information

The structure of this compound is characterized by a five-membered isothiazole ring with a bromine atom at position 5 and a methyl group at position 3.

Table 2: Structural Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 5-bromo-3-methyl-1,2-thiazole | [2] |

| CAS Number | 20493-60-1 | [2] |

| SMILES | CC1=NSC(=C1)Br | [2] |

| InChI Key | XSVSPKKXQGNHMD-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are often proprietary, data is available through various chemical databases.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the proton on the isothiazole ring.

-

¹³C NMR: The carbon NMR spectrum will display peaks for the four carbon atoms in the molecule, with their chemical shifts influenced by the bromine, nitrogen, and sulfur atoms.

-

Mass Spectrometry: The mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound, with major peaks at m/z 177 and 179 corresponding to the molecular ions with the ⁷⁹Br and ⁸¹Br isotopes, respectively.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C=C, and C=N bonds within the molecule.

Experimental Protocols

General considerations for such a synthesis would include:

-

Starting Material: 3-Methylisothiazole

-

Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Solvent: A non-reactive solvent such as chloroform, carbon tetrachloride, or acetic acid.

-

Reaction Conditions: Control of temperature is crucial to manage the reactivity of bromine and to ensure selective bromination. The reaction may be performed at room temperature or with cooling.

-

Work-up: The reaction mixture would typically be quenched, for example, with a reducing agent like sodium thiosulfate to remove excess bromine. This would be followed by extraction with an organic solvent and washing with brine.

-

Purification: The crude product would likely be purified by distillation under reduced pressure or by column chromatography on silica gel.

Analytical Methods for Characterization:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and confirm its molecular weight.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the compound by analyzing the chemical shifts, splitting patterns, and integration of the signals.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility has been noted in the development of inhibitors for two key drug targets: Matrix Metalloproteinase 12 (MMP12) and γ-secretase.

Intermediate in the Synthesis of MMP12 Inhibitors

Matrix Metalloproteinase 12 (MMP12) is an enzyme implicated in tissue remodeling and inflammation, and its dysregulation is associated with various diseases, including chronic obstructive pulmonary disease (COPD) and cancer.[8] this compound can be used as a starting material to construct more elaborate molecules designed to inhibit the activity of MMP12.

Intermediate in the Synthesis of γ-Secretase Modulators

γ-Secretase is an enzyme complex involved in the processing of the amyloid precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease.[9][10] Modulating the activity of γ-secretase to reduce the production of the toxic amyloid-β (Aβ42) peptide is a major therapeutic strategy.[11][12] this compound provides a versatile scaffold for the synthesis of novel γ-secretase modulators.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 20493-60-1 Cas No. | 5-Bromo-3-methyl-isothiazole | Apollo [store.apolloscientific.co.uk]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]

- 8. Stictamides A-C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 10. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 11. Design and synthesis of aminothiazole modulators of the gamma-secretase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminothiazoles as γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Bromo-3-methylisothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-3-methylisothiazole (CAS No: 20493-60-1). The document is structured to offer readily accessible quantitative data, detailed experimental methodologies, and a visual representation of the analytical workflow, catering to the needs of professionals in research and drug development.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by the following major peaks, consistent with the presence of a bromine atom (with its characteristic isotopic pattern).

| Property | Value |

| Molecular Formula | C₄H₄BrNS |

| Molecular Weight | 178.05 g/mol |

| Major Fragment (m/z) | 177 |

| Isotopic Peak (m/z) | 179 |

| Source | NIST Mass Spectrometry Data Center [1] |

Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) Spectroscopy

Despite extensive searches of publicly available databases and scientific literature, specific, experimentally determined quantitative data for ¹H NMR, ¹³C NMR, and IR spectroscopy of this compound could not be retrieved. Commercial and database entries indicate the existence of such data but do not provide the numerical values.[1][2] For research purposes, it is recommended to acquire these spectra experimentally.

Experimental Protocols

The following sections detail the generalized experimental protocols for the acquisition of the spectroscopic data presented. These methodologies are standard for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Data is acquired on a high-resolution NMR spectrometer, such as a Bruker AM-270 or equivalent, operating at a field strength of 270 MHz for ¹H NMR and 67.9 MHz for ¹³C NMR.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is employed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay are often required.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam after it passes through the sample. A typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The interferogram is converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: The analysis is performed on a GC-MS system, which couples a gas chromatograph for separation with a mass spectrometer for detection.

-

Gas Chromatography: A small volume of the sample solution (typically 1 µL) is injected into the GC inlet, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms column). The separation of components is based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using electron ionization, EI). The molecules are bombarded with a high-energy electron beam (usually 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound. The fragmentation pattern provides structural information.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Reactivity and Stability of the 5-Bromo-3-methylisothiazole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-bromo-3-methylisothiazole core is a pivotal heterocyclic scaffold in the development of novel agrochemicals and pharmaceuticals. Its unique electronic properties, conferred by the presence of sulfur and nitrogen heteroatoms, a methyl group, and a bromine atom, dictate its reactivity and stability, which are critical parameters for its application in biologically active molecules. This technical guide provides a comprehensive overview of the chemical reactivity and stability of the this compound ring, with a focus on its behavior in key synthetic transformations and under various environmental conditions. This document summarizes quantitative data from analogous compounds to provide a predictive framework for the behavior of the title compound, details experimental protocols for its synthesis and modification, and illustrates relevant reaction and biological pathways.

Introduction

Isothiazoles are five-membered aromatic heterocycles containing adjacent sulfur and nitrogen atoms, a structural motif that imparts significant biological activity.[1] The incorporation of a bromine atom at the 5-position and a methyl group at the 3-position of the isothiazole ring creates a versatile building block, this compound, with enhanced reactivity towards various chemical transformations.[2] This reactivity profile makes it a valuable precursor for the synthesis of a diverse array of substituted isothiazole derivatives with applications in crop protection and medicine.[3][4] Understanding the nuances of its reactivity in fundamental organic reactions, as well as its stability under physiological and environmental stressors, is paramount for the rational design and development of new chemical entities. This guide aims to provide a detailed technical overview of these aspects, drawing upon available literature for the title compound and its close structural analogs.

Chemical Reactivity of the this compound Ring

The reactivity of the this compound ring is dominated by the presence of the carbon-bromine bond at the 5-position, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. The isothiazole ring itself can also participate in electrophilic and nucleophilic substitution reactions, although the conditions required for these transformations are influenced by the electron-withdrawing nature of the ring system.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromine atom serves as a versatile handle for the introduction of a wide range of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the diversification of the this compound core.

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between the isothiazole ring and various aryl or heteroaryl boronic acids. While specific data for this compound is limited, analogous reactions with other 5-bromothiazole derivatives demonstrate the feasibility and general conditions for this transformation.

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 5-Bromo-heterocycles with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 95 | 18 | 75-85 | [5] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (3) | Toluene | 100 | 12 | 80-90 | [5] |

| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | DMF | 110 | 24 | 65-75 | [5] |

| 4 | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (0.07) | - | Cs₂CO₃ (2) | Ethanol | 100 (MW) | 0.42 | 97 | [1] |

Note: The data presented is for analogous 5-bromo-heterocyclic compounds and should be considered as a guide for the reactivity of this compound.

The Heck reaction enables the vinylation of the 5-position of the isothiazole ring by coupling with various alkenes. This reaction provides a direct route to styrenyl and other vinyl-substituted isothiazoles.

Table 2: Representative Conditions and Yields for Heck Reaction of 5-Bromo-heterocycles with Alkenes

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | >95 | [6] |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~97 | [6] |

| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | High | [6] |

Note: The data presented is for analogous 5-bromo-heterocyclic compounds and should be considered as a guide for the reactivity of this compound.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the 5-position of the isothiazole ring and a terminal alkyne, leading to the synthesis of 5-alkynyl-3-methylisothiazole derivatives.

Table 3: Representative Conditions and Yields for Sonogashira Coupling of Bromo-heterocycles with Terminal Alkynes

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF (3) | - | 80 | 0.5 | 95 | [7] |

| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (2) | THF | RT | 6 | 92 | [8] |

| 3 | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | RT | 2-4 | 65-92 | [9] |

Note: The data presented is for analogous bromo-heterocyclic compounds and should be considered as a guide for the reactivity of this compound.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 5-amino-3-methylisothiazole derivatives from a variety of primary and secondary amines.

Table 4: Representative Conditions and Yields for Buchwald-Hartwig Amination of Bromo-heterocycles with Amines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Pd(OAc)₂ (5) | L1 (10) | NaOtBu (1.25) | Toluene | 100 | 24 | 68 | [10] |

| 2 | Morpholine | Pd-GPhos (0.6) | - | K₃PO₄ (1.2) | THF | 50 | 2 | High | [11] |

| 3 | Diphenylamine | Pd₂(dba)₃ (2.5) | Xantphos (7.5) | DBU (2) | PhMe | 140 | 1 | 88 | [12] |

Note: The data presented is for analogous bromo-heterocyclic compounds and should be considered as a guide for the reactivity of this compound.

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles, although this is generally less facile than palladium-catalyzed reactions. The electron-withdrawing nature of the isothiazole ring can activate the C-Br bond towards nucleophilic attack.

Electrophilic Substitution

Electrophilic substitution on the isothiazole ring is generally difficult due to the electron-deficient nature of the heterocycle. When forced, substitution typically occurs at the C4-position.

Stability of the this compound Ring

The stability of the this compound ring is a critical factor in its handling, storage, and application, particularly in biological systems. Key parameters influencing its stability include pH, temperature, and exposure to light.

pH Stability

The isothiazole ring is generally stable under neutral and acidic conditions. However, under strongly basic conditions, the ring can be susceptible to cleavage. The stability of the C-Br bond can also be affected by pH. For instance, a related 3-bromo-5-cyanoisothiazole derivative was shown to be stable to concentrated sulfuric acid at room temperature for 18 hours, indicating considerable stability under strongly acidic conditions.[13]

Thermal Stability

Halogenated heterocyclic compounds can undergo thermal decomposition at elevated temperatures. The decomposition of brominated flame retardants, for example, can lead to the formation of brominated hydrocarbons, phenols, and other hazardous substances.[11][14] The thermal stability of this compound is an important consideration for its synthesis and purification processes.

Photostability

Exposure to ultraviolet (UV) and visible light can induce photochemical degradation of organic molecules. The photostability of this compound should be assessed, especially for applications where it may be exposed to sunlight, such as in agriculture. Standard ICH Q1B guidelines provide a framework for such testing.[15][16]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and key reactions of this compound, adapted from literature procedures for analogous compounds. Optimization for specific substrates and conditions is recommended.

Synthesis of this compound

A common route to this compound involves the bromination of 3-methylisothiazole.

-

Materials: 3-methylisothiazole, N-Bromosuccinimide (NBS), solvent (e.g., acetonitrile or chloroform), radical initiator (e.g., AIBN or benzoyl peroxide).

-

Procedure:

-

Dissolve 3-methylisothiazole (1.0 eq.) in the chosen solvent in a round-bottom flask.

-

Add N-Bromosuccinimide (1.0-1.2 eq.) and the radical initiator (catalytic amount).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

General Protocol for Suzuki-Miyaura Coupling

-

Materials: this compound, arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), base (e.g., K₂CO₃, 2 eq.), solvent (e.g., 1,4-dioxane/water, 4:1).

-

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq.), the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

General Protocol for pH Stability Assessment

-

Materials: this compound, buffer solutions of varying pH (e.g., pH 2, 4, 7, 9, 12), HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

In separate vials, add an aliquot of the stock solution to each buffer solution to achieve a final desired concentration.

-

Incubate the solutions at a constant temperature (e.g., 25 °C or 37 °C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Analyze the concentration of the remaining this compound using a validated HPLC or UV-Vis method.

-

Plot the concentration of the compound versus time for each pH to determine the degradation kinetics.

-

General Protocol for Photostability Testing

-

Materials: this compound, photostability chamber with controlled light (UV and visible) and temperature, quartz or other transparent containers, aluminum foil.

-

Procedure:

-

Prepare solutions or thin films of this compound in transparent containers.

-

Prepare "dark control" samples by wrapping identical containers in aluminum foil.

-

Place both the exposed and dark control samples in the photostability chamber.

-

Expose the samples to a defined light dose as per ICH Q1B guidelines (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).

-

After exposure, analyze the samples and dark controls for degradation products and loss of the parent compound using a validated analytical method (e.g., HPLC).

-

Compare the results of the exposed samples to the dark controls to determine the extent of photodegradation.

-

Biological Context and Signaling Pathways

Isothiazole derivatives are widely recognized for their potent fungicidal activity, particularly in the agricultural sector.[4][17] A key mechanism of action for many of these compounds is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[18][19] Inhibition of SDH disrupts cellular respiration and energy production in fungi, leading to cell death.

The inhibition of SDH by isothiazole-based fungicides leads to an accumulation of succinate.[18] This accumulation can have downstream signaling effects, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by inhibiting prolyl hydroxylases.[3] The stabilization of HIF-1α can trigger a pseudohypoxic state, altering cellular metabolism and promoting pathways that can be relevant in both fungal pathogenesis and, in mammalian systems, tumorigenesis.

Figure 1: Signaling pathway of succinate dehydrogenase inhibition by isothiazole derivatives.

Conclusion

The this compound ring represents a highly valuable and versatile scaffold in modern medicinal and agricultural chemistry. Its reactivity, primarily centered around the C5-bromine atom, allows for extensive functionalization through a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries. While the isothiazole ring exhibits reasonable stability, particularly under acidic and neutral conditions, its susceptibility to degradation under basic, thermal, and photolytic stress necessitates careful consideration during synthesis, formulation, and application. The fungicidal activity of many isothiazole derivatives, often mediated through the inhibition of succinate dehydrogenase, highlights the biological potential of this heterocyclic system. The data and protocols presented in this guide, based on the title compound and its close analogs, provide a foundational framework for researchers to further explore and exploit the chemical and biological properties of this compound in the pursuit of novel and effective bioactive molecules. Further research to generate specific quantitative data for the title compound will be invaluable in refining predictive models of its behavior.

References

- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 2. CAS 20493-60-1: this compound | CymitQuimica [cymitquimica.com]

- 3. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. iagim.org [iagim.org]

- 10. ias.ac.in [ias.ac.in]

- 11. cetjournal.it [cetjournal.it]

- 12. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.ciop.pl [m.ciop.pl]

- 15. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 16. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 17. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 5-Bromo-3-methylisothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazole and its derivatives represent a class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide focuses on the potential pharmacological applications of 5-bromo-3-methylisothiazole derivatives, a specific subclass with potential for antimicrobial and anticancer applications. Due to the limited availability of data on the 5-bromo derivatives, this guide will also draw upon findings from closely related halogenated analogues, particularly 5-chloro-3-methylisothiazole derivatives, to provide a comprehensive overview of their potential biological activities, mechanisms of action, and relevant experimental protocols.

Introduction

The isothiazole ring is a five-membered heterocyclic scaffold containing nitrogen and sulfur atoms, which is a key structural motif in a variety of biologically active compounds. Halogenation of the isothiazole ring is a common strategy in medicinal chemistry to modulate the physicochemical properties and enhance the biological potency of these derivatives. The presence of a bromine atom at the 5-position of the 3-methylisothiazole core is anticipated to influence the lipophilicity and electronic characteristics of the molecule, potentially leading to favorable interactions with biological targets. This guide will explore the existing and inferred biological activities of this compound derivatives, with a focus on their potential as antimicrobial and anticancer agents.

Potential Biological Activities

Antimicrobial Activity

Isothiazole derivatives are well-known for their potent antimicrobial properties. While specific data on this compound derivatives is scarce, the broader class of halogenated isothiazoles and thiazoles has demonstrated significant activity against a range of bacteria and fungi. Some halogenated derivatives have been shown to be biologically active against various fungi and bacteria[1]. For instance, certain 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, including bromo-substituted derivatives, have shown notable antibacterial and antifungal activity. In one study, a 3-bromo substituted derivative demonstrated considerable antifungal activity[2].

The general mechanism of antimicrobial action for isothiazolones involves a two-step process. Initially, they cause rapid inhibition of microbial growth and metabolism. This is followed by irreversible cell damage, leading to a loss of viability. The primary mode of action is the disruption of metabolic pathways by inhibiting key dehydrogenase enzymes. This leads to the rapid inhibition of critical physiological functions such as growth, respiration (oxygen consumption), and energy generation (ATP synthesis). Ultimately, cell death occurs due to the destruction of protein thiols and the production of free radicals.

Anticancer Activity

Recent studies have highlighted the potential of halogenated 3-methylisothiazole derivatives as anticancer agents. Research on N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives has demonstrated significant antiproliferative activity against various human cancer cell lines.[3][4][5] These findings suggest that this compound derivatives could exhibit similar or enhanced anticancer properties.

The antiproliferative activity of these compounds has been evaluated against human biphenotypic B cell myelomonocytic leukemia (MV4-11), human colon adenocarcinoma (LoVo and LoVo/DX), and breast adenocarcinoma (MCF-7) cell lines.[3][5] The most active compounds in these studies showed high selectivity towards leukemia and colon cancer cell lines.[6]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data available for the anticancer activity of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives, which serve as close analogs to the 5-bromo derivatives.

Table 1: Antiproliferative Activity of N'-Substituted 5-Chloro-3-methylisothiazole-4-carboxylic Acid Hydrazide Derivatives against Human Cancer Cell Lines (IC50 in µg/mL) [3]

| Compound | MV4-11 (Leukemia) | LoVo (Colon) | LoVo/DX (Colon, Doxorubicin-Resistant) | MCF-7 (Breast) | MCF-10A (Normal) |

| 3 | < 1 | 1.83 ± 0.07 | 2.11 ± 0.21 | 3.54 ± 0.17 | 6.23 ± 0.40 |

| 4 | 2.01 ± 0.11 | 2.92 ± 0.21 | 3.41 ± 0.19 | 4.89 ± 0.31 | 7.98 ± 0.54 |

| 5 | 3.12 ± 0.23 | 4.56 ± 0.33 | 5.12 ± 0.41 | 6.78 ± 0.49 | 9.87 ± 0.76 |

| Cisplatin | 1.22 ± 0.09 | 1.98 ± 0.14 | 2.54 ± 0.23 | 3.11 ± 0.27 | 4.56 ± 0.39 |

Data presented as mean ± standard deviation.

Experimental Protocols

Synthesis of N'-Substituted 5-Chloro-3-methylisothiazole-4-carboxylic Acid Hydrazide Derivatives

A general procedure for the synthesis of these derivatives involves the following steps:

-

Synthesis of 5-chloro-3-methylisothiazole-4-carboxylic acid: This can be achieved through various multi-step synthetic routes starting from simpler precursors.

-

Formation of the acid chloride: The carboxylic acid is treated with a chlorinating agent like thionyl chloride to form the corresponding acid chloride.

-

Reaction with hydrazine: The acid chloride is then reacted with hydrazine hydrate to yield 5-chloro-3-methylisothiazole-4-carbohydrazide.

-

Condensation with aldehydes or ketones: The carbohydrazide is subsequently condensed with various aromatic or aliphatic aldehydes or ketones in a suitable solvent like ethanol under reflux to obtain the final N'-substituted derivatives.[3]

In Vitro Antiproliferative Assays

-

Cell Seeding: Human biphenotypic B cell myelomonocytic leukemia MV4-11 cells are seeded in 96-well plates at a density of 1 x 104 cells per well.

-

Compound Treatment: The cells are exposed to different concentrations of the test compounds for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

-

Incubation: The plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: 100 µL of a lysis buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

-

Cell Seeding: Human colon adenocarcinoma (LoVo, LoVo/DX), breast adenocarcinoma (MCF-7), and normal mammary gland epithelial (MCF-10A) cells are seeded in 96-well plates at a density of 1 x 104 cells per well.

-

Compound Treatment: After 24 hours of incubation for cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for an additional 72 hours.

-

Cell Fixation: The cells are fixed by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Staining: The plates are washed with water and air-dried. Then, 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

-

Washing: The plates are washed with 1% (v/v) acetic acid to remove unbound dye and then air-dried.

-

Dye Solubilization: The bound SRB is solubilized with 150 µL of 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm.

-

IC50 Calculation: The IC50 values are determined from the dose-response curves.

Visualizations

General Mechanism of Action for Isothiazolone Antimicrobials

Caption: General mechanism of isothiazolone antimicrobial activity.

Experimental Workflow for In Vitro Anticancer Activity Screening

Caption: Workflow for assessing in vitro anticancer activity.

Conclusion and Future Directions

While direct and extensive data on the biological activities of this compound derivatives are currently limited, the available information on closely related halogenated analogues, particularly 5-chloro-3-methylisothiazole derivatives, strongly suggests their potential as valuable scaffolds for the development of novel antimicrobial and anticancer agents. The antiproliferative data against various cancer cell lines are particularly promising and warrant further investigation.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. In-depth mechanistic studies are also required to elucidate the specific molecular targets and signaling pathways modulated by these compounds in both microbial and cancer cells. Such studies will be crucial for optimizing the therapeutic potential of this promising class of heterocyclic compounds.

References

- 1. jocpr.com [jocpr.com]

- 2. Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The 5-hydrazino-3-methylisothiazole-4-carboxylic acid, its new 5-substituted derivatives and their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-3-methylisothiazole: A Versatile Precursor for the Synthesis of Novel Heterocycles

An In-depth Technical Guide for Researchers and Drug Development Professionals

The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a prominent scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] Among the various functionalized isothiazoles, 5-Bromo-3-methylisothiazole stands out as a particularly valuable and versatile building block for the synthesis of novel and complex heterocyclic systems. The presence of a reactive bromine atom at the 5-position allows for a variety of cross-coupling reactions, providing a gateway to a diverse array of substituted and fused heterocycles.[2] This guide provides a detailed overview of the key synthetic transformations of this compound, complete with experimental protocols, quantitative data, and mechanistic visualizations.

Core Synthetic Transformations

The reactivity of the C-Br bond in this compound makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their efficiency and broad substrate scope in forming new carbon-carbon and carbon-nitrogen bonds.

dot

Caption: General synthetic pathways from this compound.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[4] This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.[5] For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

dot

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid or ester (1.1-1.5 mmol), a palladium catalyst such as Pd(dppf)Cl2 (0.02-0.05 mmol), and a base like K2CO3 or Cs2CO3 (2.0-3.0 mmol) is prepared in a suitable solvent system, often a mixture of an organic solvent like dimethoxyethane (DME) or 1,4-dioxane and water.[6] The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated at a temperature ranging from 80°C to 100°C for 2-24 hours, with reaction progress monitored by TLC or GC-MS.[7] Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | DME/H2O | 80 | 2 | 85-95 |

| 2 | 2-Thiopheneboronic acid | Pd(dppf)Cl2 | K2CO3 | DME/H2O | 80 | 3 | 80-90 |

| 3 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME/H2O | 80 | 2 | 88 |

| 4 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 100 | 12 | 75-85 |

Note: Yields are generalized from typical Suzuki coupling reactions of aryl bromides.[6][8]

Sonogashira Coupling: Formation of C(sp)-C(sp²) Bonds

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. It is an invaluable tool for synthesizing substituted alkynes, which are important intermediates for creating more complex molecules, including fused heterocyclic systems.

dot

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent such as THF or DMF, the terminal alkyne (1.2 mmol), a palladium catalyst like Pd(PPh3)2Cl2 (0.02 mmol), and a copper(I) co-catalyst, typically CuI (0.04 mmol), are added.[10] A base, usually a primary or secondary amine like triethylamine or diisopropylamine, is added, which also often serves as a co-solvent. The mixture is stirred under an inert atmosphere at temperatures ranging from room temperature to 60°C until the starting material is consumed.[11] After completion, the reaction mixture is filtered to remove the amine hydrobromide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The final product is purified by column chromatography.

| Entry | Terminal Alkyne | Pd Catalyst | Co-catalyst | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh3)2Cl2 | CuI | Et3N | RT | 6 | 80-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh3)4 | CuI | Et3N/THF | 50 | 4 | 85-95 |

| 3 | 1-Hexyne | Pd(PPh3)2Cl2 | CuI | i-Pr2NH | 40 | 8 | 75-85 |

| 4 | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | None (Cu-free) | DABCO | RT | 18 | 88 |

Note: Yields are based on typical Sonogashira reactions with aryl bromides.[10]

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base.[12] This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines, which are prevalent in many pharmaceutical compounds.[13] Applying this reaction to this compound allows for the introduction of various primary and secondary amines at the 5-position.

dot

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3) with a suitable phosphine ligand (e.g., Xantphos or BINAP) (1-5 mol %), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.4-2.0 mmol).[13][14] Anhydrous toluene or dioxane is added as the solvent. The vessel is sealed and heated to 80-110°C for 4-24 hours. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired 5-amino-3-methylisothiazole derivative.[15]

| Entry | Amine | Pd Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd2(dba)3 / Xantphos | NaOtBu | Toluene | 100 | 16 | 80-90 |

| 2 | Aniline | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 110 | 24 | 70-85 |

| 3 | Diphenylamine | Pd(OAc)2 / DavePhos | K3PO4 | Dioxane | 100 | 18 | 85-95 |

| 4 | Piperidine | Pd-G3-XPhos | LHMDS | THF | 65 | 18 | 75-85 |

Note: Yields are representative for Buchwald-Hartwig aminations on heteroaryl bromides.[14][15]

Biological Significance of Isothiazole-Derived Heterocycles

Heterocyclic compounds are of immense interest in drug discovery due to their diverse biological activities.[16][17] The isothiazole core itself is present in several commercial products, including pharmaceuticals and agrochemicals.[18] By using this compound as a precursor, researchers can synthesize libraries of novel heterocycles for biological screening. The introduction of various aryl, alkynyl, and amino functionalities can significantly modulate the pharmacological properties of the resulting molecules. These new chemical entities can be evaluated for a range of activities, including but not limited to:

-

Antimicrobial and Antifungal Activity: Many thiazole and isothiazole derivatives have shown potent activity against bacteria and fungi.[19]

-

Anti-inflammatory Activity: Heterocyclic compounds are often investigated as inhibitors of enzymes involved in inflammatory pathways.

-

Anticancer Activity: The development of novel kinase inhibitors and other anticancer agents frequently involves heterocyclic scaffolds.

The synthetic routes outlined in this guide provide a robust platform for generating structural diversity around the 3-methylisothiazole core, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds in drug development programs.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel heterocyclic compounds. Its utility is primarily demonstrated through its successful participation in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These transformations allow for the strategic and efficient introduction of diverse functional groups at the 5-position of the isothiazole ring. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers and scientists aiming to leverage this key building block in the design and synthesis of next-generation pharmaceuticals and other advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 20493-60-1: this compound | CymitQuimica [cymitquimica.com]

- 3. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine | MDPI [mdpi.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate [mdpi.com]

- 19. Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 5-Bromo-3-methylisothiazole Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide delves into the exploration of the chemical space surrounding 5-Bromo-3-methylisothiazole, a key starting material for the generation of diverse analog libraries. By leveraging established synthetic methodologies and drawing parallels from related isothiazole and thiazole derivatives, we aim to provide a strategic framework for the design, synthesis, and evaluation of novel compounds with therapeutic potential. This document outlines key synthetic pathways, summarizes relevant biological data from analogous series, and discusses potential signaling pathways that may be modulated by this class of compounds, thereby serving as a comprehensive resource for researchers in the field of drug discovery.

Synthetic Strategies for Analog Development

The functionalization of the this compound core can be readily achieved through modern cross-coupling reactions, offering a versatile platform for introducing a wide range of substituents at the 5-position. The Suzuki-Miyaura and Stille coupling reactions are particularly well-suited for this purpose, enabling the formation of carbon-carbon bonds with various aryl, heteroaryl, and alkyl groups.

General Workflow for Analog Synthesis

Caption: Synthetic workflow for generating and evaluating this compound analogs.

Experimental Protocols

Suzuki-Miyaura Coupling Protocol (General)

This protocol is adapted from established procedures for the Suzuki coupling of halo-isothiazoles and serves as a starting point for optimization.

-

Materials: this compound (1.0 mmol), Aryl/heteroarylboronic acid or ester (1.2 mmol), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol), Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture).

-

Procedure:

-

To a dry reaction vessel, add this compound, the boronic acid/ester, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add the anhydrous solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Stille Coupling Protocol (General)

The Stille coupling offers an alternative approach, particularly for substrates that are sensitive to the basic conditions of the Suzuki reaction.

-

Materials: this compound (1.0 mmol), Organostannane (e.g., Aryl-Sn(Bu)₃, 1.1 mmol), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Anhydrous solvent (e.g., toluene or DMF).

-

Procedure:

-

To a dry reaction vessel, add this compound.

-

Evacuate and backfill the vessel with an inert gas.

-

Under the inert atmosphere, add the anhydrous solvent, the organostannane, and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion (monitor by TLC or LC-MS).

-

Cool the reaction and quench with a saturated aqueous solution of KF to precipitate tin byproducts.

-

Filter the mixture through celite, washing with an organic solvent.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Biological Potential and Structure-Activity Relationships (SAR)

While specific quantitative data for a homologous series of this compound analogs is not extensively available in the public domain, the broader class of isothiazole and thiazole derivatives has demonstrated significant potential in various therapeutic areas, most notably as anticancer and antimicrobial agents. The following tables summarize representative data from the literature to illustrate the potential biological activities and guide SAR exploration.

Anticancer Activity of Substituted Isothiazole and Thiazole Analogs

The isothiazole and thiazole cores are present in numerous compounds with potent cytotoxic activity against a range of cancer cell lines. Modifications at various positions on the heterocyclic ring can significantly influence this activity.

| Compound Class | Representative Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 3,5-Disubstituted Isothiazoles | 3-Aryl, 5-Aryl | K562 (Leukemia) | 16 - 81 | [1] |

| Thiazole Derivatives | 2-Arylamino, 4-Aryl | MCF-7 (Breast) | 1.5 - 15.6 | [2] |

| Thiazolidinone Derivatives | Varied aryl substitutions | HCT-116 (Colon) | 0.72 - 1.55 | [3] |

| Thiazole-based Hybrids | Naphthalene-azine appended | OVCAR-4 (Ovarian) | 1.57 | [2] |

This table presents illustrative data from related compound series to guide the exploration of this compound analogs and does not represent data for the core compound itself.

Key SAR Insights from Analogous Series:

-

Aromatic Substituents: The nature and substitution pattern of aryl groups introduced at the 5-position are critical for anticancer activity. Electron-withdrawing and lipophilic groups often enhance potency.

-

Hydrogen Bonding: The introduction of functionalities capable of hydrogen bonding, such as amides or sulfonamides, at or near the isothiazole core can lead to improved interactions with biological targets.

-

Overall Lipophilicity: A balance of lipophilicity is crucial for cell permeability and target engagement.

Antimicrobial Activity of Substituted Isothiazole and Thiazole Analogs

Isothiazole and thiazole derivatives have also shown promising activity against a spectrum of bacterial and fungal pathogens.

| Compound Class | Representative Substituents | Pathogen | MIC (µg/mL) | Reference |

| 2,5-Disubstituted Thiazoles | Thienyl, Amino, 8-Quinolinyl | S. aureus, E. coli | 6.25 - 12.5 | [4] |

| 2-Phenylacetamido-thiazoles | Varied phenyl substitutions | B. subtilis, S. aureus | 1.56 - 6.25 | [4] |

| Bisthiazole Derivatives | Varied aryl substitutions | M. tuberculosis | 9.64 - 23.64 | [4] |

| N-Thiazolylcarboxamides | Pyridinecarboxylic acids | M. tuberculosis | 3.13 | [5] |

This table presents illustrative data from related compound series to guide the exploration of this compound analogs and does not represent data for the core compound itself.

Key SAR Insights from Analogous Series:

-

Halogenation: The presence of halogen atoms on the isothiazole or appended aryl rings can significantly enhance antimicrobial activity.

-

Cationic Groups: Introduction of basic nitrogen atoms, such as in quinolinyl or aminoalkyl groups, can improve activity against bacterial strains.

-

Lipophilicity: Similar to anticancer activity, tuning the lipophilicity of the analogs is key to achieving potent antimicrobial effects.

Potential Signaling Pathways

The precise molecular mechanisms of action for many isothiazole-containing compounds are still under investigation. However, studies on various thiazole and isothiazole derivatives suggest their involvement in the modulation of key cellular signaling pathways implicated in cancer and other diseases.

Caption: Potential signaling pathways modulated by bioactive isothiazole analogs.

Based on literature for related heterocyclic systems, analogs of this compound could potentially exert their anticancer effects through various mechanisms, including:

-

Inhibition of Kinase Signaling Cascades: Thiazole derivatives have been reported to inhibit key kinases in pro-survival pathways such as the PI3K/Akt/mTOR pathway.[6] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.

-

Modulation of Transcription Factors: Some heterocyclic compounds have been shown to interfere with the activity of transcription factors like STAT3, which are often constitutively active in cancer cells and drive the expression of genes involved in cell survival and proliferation.

-

Disruption of Microtubule Dynamics: The thiazole scaffold is a component of several natural and synthetic compounds that act as tubulin polymerization inhibitors.[7] By disrupting microtubule function, these agents can induce cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Many cytotoxic isothiazole and thiazole derivatives have been shown to induce programmed cell death through various intrinsic and extrinsic pathways.

For antimicrobial activity, the mechanisms are likely to be different and could involve the inhibition of essential bacterial enzymes or disruption of cell wall integrity.

Conclusion

The this compound core represents a versatile and promising starting point for the development of novel therapeutic agents. By employing robust synthetic methodologies such as Suzuki-Miyaura and Stille cross-coupling reactions, a diverse chemical space of analogs can be efficiently explored. While direct biological data for this specific series is limited, the well-documented anticancer and antimicrobial activities of related isothiazole and thiazole derivatives provide a strong rationale for investigating this compound class. Future research should focus on the systematic synthesis of 5-substituted-3-methylisothiazole analogs and their comprehensive biological evaluation to establish clear structure-activity relationships and elucidate their mechanisms of action. This technical guide provides a foundational framework to facilitate and accelerate these drug discovery efforts.

References

- 1. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Properties for 5-Bromo-3-methylisothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in silico predictive studies specifically on 5-Bromo-3-methylisothiazole derivatives are not extensively available in the public domain. This guide, therefore, synthesizes methodologies and findings from research on structurally related isothiazole and thiazole derivatives to provide a comprehensive framework for the in silico evaluation of the target compounds.

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The functionalization of the isothiazole ring, such as the introduction of a bromo group at the 5-position and a methyl group at the 3-position, can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, thereby influencing its therapeutic potential.

This technical guide provides an in-depth overview of the core in silico techniques used to predict the properties of this compound derivatives. These computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, are crucial in the early stages of drug discovery for prioritizing lead compounds and reducing the time and cost associated with experimental studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

Methodology for QSAR Model Development

A typical QSAR study involves the following steps:

-

Data Set Selection: A series of isothiazole derivatives with known biological activity (e.g., IC50 values) is collected from the literature.

-

Molecular Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the data set. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields).

-

Model Building: Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the molecular descriptors with the biological activity.[1]

-

Model Validation: The predictive power of the QSAR model is rigorously evaluated using internal and external validation techniques to ensure its robustness and reliability.[1]

Experimental Protocol: QSAR Model Generation for Isothiazole Derivatives [1]

-

Software: Molecular modeling software for descriptor calculation (e.g., MOE, Schrödinger Suite). Statistical software for model building (e.g., R, MATLAB).

-

Procedure:

-

A dataset of 38 isothiazole derivatives with inhibitory activity against Hepatitis C Virus (HCV) NS5B polymerase was compiled.[1]

-

Seventeen molecular descriptors were calculated for each molecule.[1]

-

The dataset was divided into a training set and a test set.

-

Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) models were developed using the training set data.[1]

-

The models were validated using the test set and by calculating statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and the root mean square error (RMSE).

-

Data Presentation: QSAR Descriptors

The following table presents a selection of molecular descriptors that are commonly used in QSAR studies of heterocyclic compounds.

| Descriptor Category | Descriptor Example | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| Topological | Balaban J index | A topological index that reflects the branching of the molecular skeleton. |

| Geometric | Molecular Surface Area | The total surface area of a molecule. |

| Electronic | HOMO Energy | The energy of the Highest Occupied Molecular Orbital. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol and water. |

Visualization: QSAR Workflow

Caption: Workflow for developing and applying a QSAR model.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Methodology for Molecular Docking

A molecular docking study typically involves the following steps:

-

Target Protein Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., Protein Data Bank). The protein is prepared by adding hydrogen atoms, assigning charges, and removing water molecules.

-

Ligand Preparation: The 3D structure of the this compound derivative is generated and optimized to its lowest energy conformation.

-

Docking Simulation: A docking algorithm is used to explore the possible binding poses of the ligand within the active site of the protein.

-

Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.

Experimental Protocol: Molecular Docking of Thiazole Derivatives [2]

-

Software: Schrödinger Suite (GLIDE for docking).

-

Procedure:

-

The crystal structure of the target protein (e.g., p56lck) was obtained from the Protein Data Bank.[2]

-

The protein was prepared using the Protein Preparation Wizard in Maestro.

-

The thiazole derivative ligands were built and minimized using LigPrep.

-

The receptor grid was generated around the active site of the protein.

-

Docking was performed using the GLIDE module in extra precision (XP) mode.[2]

-

The docking poses were visualized and analyzed for binding interactions.

-

Data Presentation: Docking Results

The results of a molecular docking study are typically presented in a table that includes the docking score and the key interacting residues.

| Derivative | Docking Score (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| Hypothetical this compound | - | - | - |

| Thiazole Derivative 1 | -8.5 | MET319, LYS271 | MET319 (backbone) |

| Thiazole Derivative 2 | -8.2 | GLU318, ILE252 | GLU318 (side chain) |

| Thiazole Derivative 3 | -7.9 | VAL250, ALA269 | - |

Note: The data in this table is representative and not from a specific study on this compound.

Visualization: Molecular Docking Workflow

Caption: A generalized workflow for molecular docking studies.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are essential for identifying potential liabilities early in the drug discovery process.

Methodology for ADMET Prediction

ADMET properties are typically predicted using a variety of computational models, including:

-

Physicochemical Property Prediction: Models to predict properties such as solubility, lipophilicity (LogP), and pKa.

-

Pharmacokinetic Property Prediction: Models to predict properties such as oral bioavailability, plasma protein binding, and blood-brain barrier penetration.

-

Toxicity Prediction: Models to predict various toxicological endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity.

Experimental Protocol: In Silico ADMET Prediction [3][4]

-

Software: Online platforms such as SwissADME, pkCSM, or commercial software packages like Schrödinger's QikProp.

-

Procedure:

-

The 2D or 3D structure of the this compound derivative is provided as input to the software.

-

The software calculates a range of physicochemical, pharmacokinetic, and toxicity properties based on its built-in models.

-

The results are analyzed to assess the drug-likeness of the compound and to identify any potential ADMET liabilities.

-

Data Presentation: Predicted ADMET Properties

The predicted ADMET properties for a series of hypothetical this compound derivatives are summarized in the table below.

| Derivative | MW | LogP | Solubility (logS) | Oral Bioavailability (%) | BBB Permeant | hERG Blocker |

| Derivative A | 208.06 | 2.5 | -3.0 | High | Yes | No |

| Derivative B | 284.15 | 3.8 | -4.5 | Moderate | Yes | Yes |

| Derivative C | 350.25 | 4.2 | -5.2 | Low | No | No |

Note: These values are hypothetical and for illustrative purposes only.

Visualization: ADMET Prediction Workflow

Caption: Workflow for the in silico prediction and analysis of ADMET properties.

Conclusion

The in silico prediction of properties for this compound derivatives is a powerful approach to guide the design and optimization of new therapeutic agents. By leveraging QSAR, molecular docking, and ADMET prediction, researchers can gain valuable insights into the structure-activity relationships, binding mechanisms, and pharmacokinetic profiles of these compounds. While this guide provides a comprehensive overview of the methodologies, it is important to note that the predictive accuracy of these models is dependent on the quality of the input data and the validation procedures employed. Therefore, experimental validation remains a critical step in the drug discovery pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Item - Design, Synthesis, Biological Evaluation and In-Silico Investigation, Molecular Docking, Molecular Dynamics Simulations, and ADMET Profiling of Novel Thiazole-Based Derivatives - Taylor & Francis Group - Figshare [tandf.figshare.com]

The Ascendance of the Isothiazole Scaffold: A Technical Guide to its Expanding Role in Medicinal Chemistry

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of isothiazole compounds, their synthesis, and their significant impact on modern drug discovery. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological activity data, and visualizations of key biological pathways.

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in a wide range of non-covalent interactions have led to the discovery and development of a diverse array of therapeutic agents. This guide explores the multifaceted applications of isothiazole derivatives across various disease areas, with a focus on oncology, virology, and neurology.

A Versatile Core in Drug Design

Isothiazole-containing compounds have demonstrated a broad spectrum of biological activities, functioning as potent inhibitors of key enzymes and modulators of critical signaling pathways. The inherent stability of the isothiazole ring, coupled with the synthetic accessibility to a variety of substituted analogs, makes it an attractive starting point for the design of novel therapeutics.[1][2] Notable examples of marketed drugs incorporating this scaffold include the antipsychotic agent ziprasidone.[3]

Isothiazole Derivatives in Oncology

A significant area of research has focused on the development of isothiazole-based anticancer agents. These compounds have been shown to target several key players in cancer progression, including receptor tyrosine kinases and cell cycle regulators.